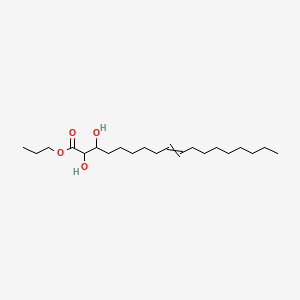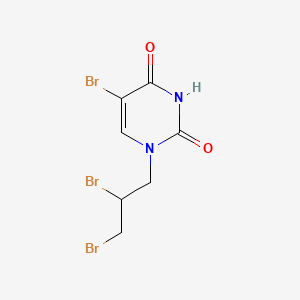![molecular formula C7H5N3O2 B573841 4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene CAS No. 160638-55-1](/img/structure/B573841.png)
4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole typically involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method starts with 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. The key step in this synthesis is the generation of nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition to form the desired isoxazole ring . The reaction conditions often include the use of dehydrating agents like activated manganese dioxide (MnO2) in toluene under reflux .
Análisis De Reacciones Químicas
1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like MnO2 in toluene.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyrazole and oxazole rings.
Common reagents used in these reactions include palladium on carbon (Pd/C), acetic acid, and dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific substituents and conditions used but often include various substituted isoxazoles and pyrazoles .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its role as a potential therapeutic agent targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole can be compared to other heterocyclic compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug design targeting cyclin-dependent kinases (CDKs).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential anticancer properties.
The uniqueness of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole lies in its fused ring system, which provides a distinct set of chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
160638-55-1 |
|---|---|
Fórmula molecular |
C7H5N3O2 |
Peso molecular |
163.136 |
Nombre IUPAC |
1,3-dihydropyrazolo[1,2]pyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C7H5N3O2/c1-5-6-4(3-12-10-6)2-11-7(5)9-8-1/h1-2,10H,3H2 |
Clave InChI |
CPDGPGZSUGLFFL-UHFFFAOYSA-N |
SMILES |
C1C2=COC3=NN=CC3=C2NO1 |
Sinónimos |
1H,3H-Pyrazolo[4,3:5,6]pyrano[4,3-c]isoxazole(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B573759.png)

![8H-[1,3]dioxino[5,4-f][1,3]benzothiazole](/img/structure/B573763.png)
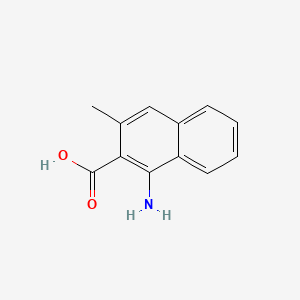
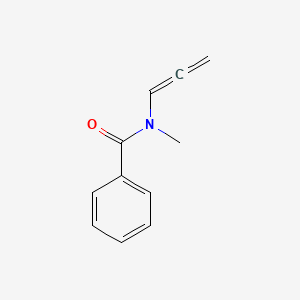
![2h-2,6-Methanofuro[2,3-c]pyridine](/img/structure/B573767.png)
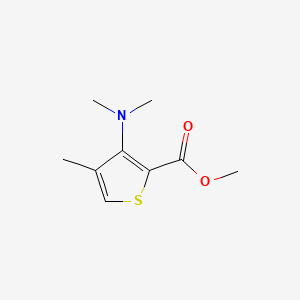
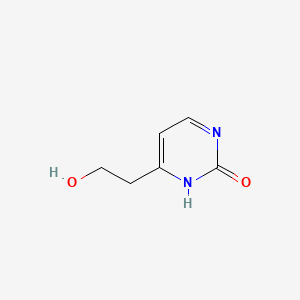
![4H-6,9-Methanofuro[2,3-d][1,2]oxazocine](/img/structure/B573771.png)
